Compound Description: JNJ-5207787 is a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2) []. This compound exhibits over 100-fold selectivity for the Y2 receptor over other subtypes like Y1, Y4, and Y5. JNJ-5207787 effectively inhibits peptide YY (PYY) binding to both human and rat Y2 receptors. Additionally, it demonstrates antagonistic activity by inhibiting PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding.
Relevance: JNJ-5207787 shares the core indole structure with 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Both compounds feature an acetamide group linked to the indole core, although at different positions and with varying substituents. These shared structural features suggest potential for similar biological activity profiles and interactions with biological targets. []
Compound Description: ICMD-01, designed based on the structures of indomethacin and paracetamol, exhibits promising anti-inflammatory potential []. This compound significantly inhibits nitrite production and the production of cytokines IL-1β and TNFα in J774 macrophages in vitro. Additionally, ICMD-01 demonstrates significant anti-inflammatory effects in vivo, effectively reducing edema in a CFA-induced paw edema model.
Relevance: Both ICMD-01 and 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide share the fundamental indole ring system with a 3-substituted acrylamide moiety. This structural similarity, coupled with ICMD-01's anti-inflammatory properties, suggests the target compound might also exhibit similar pharmacological activities. []
Compound Description: This compound serves as a crucial intermediate in synthesizing selective epidermal growth factor receptor (EGFR) kinase inhibitors, including EKB-569 and neratinib []. These inhibitors target EGFR and human epidermal growth factor receptor-2 (EGFR-2) protein tyrosine kinases, playing a significant role in cancer treatment.
Relevance: While not a direct indole derivative, this compound shares a structural resemblance to 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide due to the presence of the 3-cyano and acetamide groups. Although the core structures differ, the shared functional groups could indicate similarities in their chemical reactivity and potential biological activities. []
Compound Description: This molecule represents a key intermediate in the development of Pelitinib and Neratinib, both irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases []. These inhibitors are crucial for developing targeted cancer therapies.
Relevance: Similar to the previous compound, this molecule is not a direct indole derivative but shares the 3-cyano and acetamide moieties with 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. The shared functional groups suggest potential commonalities in their chemical behavior and potential biological interactions. []
Compound Description: This series of compounds, designed as CA-4 analogs and inspired by the tubulin polymerization inhibitory activity of indoles, demonstrates significant antiproliferative effects []. Particularly, compound 7d within this series shows potent activity against HeLa, MCF-7, and HT-29 cancer cell lines. Notably, it induces cell apoptosis in a dose-dependent manner, arrests cells in the G2/M phase, and inhibits tubulin polymerization.
Relevance: These derivatives share the core indole structure with 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, along with the presence of an acetamide substituent. Although the substitution pattern and position of the acetamide group differ, the shared core structure suggests the target compound might also possess antiproliferative or tubulin polymerization inhibitory properties. []
Thiopyrano[2,3,4-cd]indoles
Compound Description: This class of compounds demonstrates potent 5-lipoxygenase (5-LO) inhibitory activity, making them potential therapeutic agents for asthma and inflammatory diseases []. One specific compound, 14d (2-[2-[1-(4-chlorobenzyl)-4-methyl-6-[(5-phenylpyridin-2-yl)methoxy]-4,5-dihydro-1H-thiopyrano[2,3,4-cd]indol-2-yl]ethoxy]butanoic acid, L-699,333), exhibits significant inhibition of 5-HPETE production and LTB4 biosynthesis.
Relevance: These compounds, while structurally distinct from 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, highlight the biological relevance of the indole core structure, particularly in the context of inflammatory processes. This information suggests that exploring the target compound's potential anti-inflammatory properties could be of interest. []
Compound Description: This compound exhibits potent tubulin inhibitory activity and is currently under preclinical development []. It signifies the continued interest in indole-based compounds for developing anticancer therapeutics.
Relevance: D-24851 shares a significant structural similarity with 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Both compounds feature an indole ring substituted at the 3-position with a 2-oxoacetamide moiety. This close structural resemblance, coupled with D-24851's tubulin inhibitory activity, highlights the potential for the target compound to exhibit similar anti-cancer properties. []
Compound Description: SP-10 displays potent in vitro inhibition of HIV-1 replication, including activity against multidrug-resistant strains []. It achieves this by reducing CD4 and CCR5 expression on the host cell surface, subsequently reducing gp120 binding and blocking actin filament formation, crucial for HIV-1 binding and entry.
Relevance: SP-10, like 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, features a substituted indole moiety, although with different substituents and positions. The shared core structure, coupled with SP-10's antiviral activity, suggests the target compound might also interact with biological targets relevant to viral replication, potentially warranting further investigation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.